1-(2-Pyrrolidin-1-ylethyl)piperazine

Description

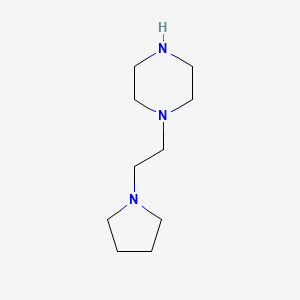

Structure

2D Structure

3D Structure

Propriétés

IUPAC Name |

1-(2-pyrrolidin-1-ylethyl)piperazine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H21N3/c1-2-6-12(5-1)9-10-13-7-3-11-4-8-13/h11H,1-10H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UXHZIFKPLFIPSX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN(C1)CCN2CCNCC2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H21N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00371944 | |

| Record name | 1-(2-pyrrolidin-1-ylethyl)piperazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00371944 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

183.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

22763-69-5 | |

| Record name | 1-[2-(1-Pyrrolidinyl)ethyl]piperazine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=22763-69-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-(2-pyrrolidin-1-ylethyl)piperazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00371944 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-[2-(pyrrolidin-1-yl)ethyl]piperazine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies for 1 2 Pyrrolidin 1 Ylethyl Piperazine and Its Analogs

Established Synthetic Routes for Piperazine (B1678402) Derivatives

Synthesis of Piperazine-Containing Core Structures

The piperazine ring is a common scaffold in many biologically active compounds. tandfonline.comnih.gov Several methods exist for its synthesis. One common approach involves the double N-alkylation of a primary amine with a diethanolamine (B148213) derivative, which can be catalyzed by complexes such as Cp*Ir. clockss.org Another strategy is the cyclization of 1,2-diamines. For instance, optically pure amino acids can be converted to 1,2-diamines, which then undergo annulation to form 2,3-substituted piperazines. nih.gov Aza-Michael additions to α,β-unsaturated esters followed by intramolecular SN2 ring closure also provide a route to the piperazine core. nih.gov

Furthermore, palladium-catalyzed reactions have proven effective for the synthesis of arylpiperazines from aryl chlorides under aerobic conditions. organic-chemistry.org A base-free Pd(DMSO)₂(TFA)₂ catalyst can be used for Wacker-type aerobic oxidative cyclization of alkenes to yield six-membered nitrogen heterocycles. organic-chemistry.org Additionally, a reaction between carbonyl and amine condensation partners can produce a diverse range of piperazines. organic-chemistry.org

A notable method for creating the piperazine ring involves the reaction of an aniline (B41778) derivative with bis(2-chloroethyl)amine (B1207034) hydrochloride at elevated temperatures, which has been reported to be high-yielding and operationally simple. nih.gov

Synthesis of Pyrrolidine-Substituted Ethyl Chains

The pyrrolidine (B122466) ring is another prevalent heterocycle in medicinal chemistry. nih.gov Its synthesis can be achieved through various routes. A common starting material for pyrrolidine-containing drugs is proline and its derivatives, such as 4-hydroxyproline. nih.gov Reduction of proline using reagents like LiAlH₄ or LiBH₄ yields (S)-prolinol, a key precursor for many pharmaceuticals. nih.gov

Alternative methods include the Tf₂O-promoted intramolecular Schmidt reaction of ω-azido carboxylic acids to produce 2-substituted pyrrolidines. organic-chemistry.org A one-pot preparation of cyclic amines can be achieved through the efficient chlorination of amino alcohols with SOCl₂. organic-chemistry.org Furthermore, a new approach involves the synthesis of the pyrrolidine ring from chloroimines, which are readily available from carbonyl compounds and 3-chloropropylamine. lookchem.com This method utilizes a chlorine-lithium exchange catalyzed by 4,4'-di-tert-butylbiphenyl (B167987) (DTBB). lookchem.com

Biocatalytic approaches using transaminases have also been developed for the asymmetric synthesis of 2-substituted pyrrolidines from ω-chloroketones. acs.org

Strategies for the Formation of the 1-(2-Pyrrolidin-1-ylethyl)piperazine Linkage

The crucial step in synthesizing the target molecule is the formation of the bond between the pyrrolidine-ethyl side chain and the piperazine nitrogen. This is typically achieved through N-alkylation reactions.

A common and direct method is the nucleophilic substitution of a pre-formed piperazine with a suitable pyrrolidine-ethyl halide, such as 1-(2-chloroethyl)pyrrolidine. To control the mono-alkylation and avoid the formation of undesired di-alkylated products, it is often necessary to use one of the reactants in excess or to employ a protecting group strategy. researchgate.net For instance, mono-Boc-piperazine can be alkylated, followed by deprotection to yield the mono-substituted product. researchgate.net The reaction is typically carried out in the presence of a base, such as potassium carbonate, in a suitable solvent like acetonitrile (B52724) or DMF. nih.govresearchgate.net

Reductive amination is another powerful technique for forming this linkage. nih.gov This would involve the reaction of piperazine with a pyrrolidine-containing aldehyde or ketone in the presence of a reducing agent.

Advanced Synthetic Techniques Applied to Related Compounds

The field of organic synthesis is constantly evolving, with new methodologies being developed to improve efficiency, selectivity, and substrate scope. These advanced techniques are often applicable to the synthesis of complex piperazine derivatives.

Benzyne-Induced Ring Opening Reactions in Piperazine Synthesis

Palladium-Catalyzed Aminotrifluoromethanesulfinyloxylation Approaches

Palladium catalysis is a cornerstone of modern organic synthesis. While the specific reaction of aminotrifluoromethanesulfinyloxylation was not detailed in the search results for piperazine synthesis, palladium-catalyzed amination reactions are widely used. organic-chemistry.org These methods allow for the efficient formation of C-N bonds and could be adapted for the synthesis of complex piperazine analogs. The versatility of palladium catalysis allows for a broad range of functional groups to be tolerated, making it a powerful tool for the late-stage functionalization of complex molecules.

Chemo- and Regioselective Synthesis of Piperazine Derivatives

The synthesis of unsymmetrically substituted piperazines, such as this compound, requires precise control over the reactivity of the two nitrogen atoms within the piperazine ring to achieve the desired substitution pattern. The challenge lies in selectively functionalizing one nitrogen atom while the other remains available for subsequent reactions or remains unsubstituted. Several strategies have been developed to address the chemo- and regioselectivity of these transformations.

A primary method for synthesizing unsymmetrical piperazine derivatives involves the use of a protecting group. This strategy introduces a temporary blocking group onto one of the nitrogen atoms, thereby differentiating it from the other. Common protecting groups for this purpose include tert-butoxycarbonyl (Boc) and benzyl (B1604629) (Bn). The mono-protected piperazine can then undergo selective N-alkylation or N-arylation at the unprotected nitrogen. Subsequent removal of the protecting group yields the mono-substituted piperazine, which can be further functionalized if desired.

Another approach to achieving regioselectivity is through the direct and controlled alkylation of piperazine. By carefully managing the stoichiometry of the reactants, reaction time, and temperature, it is possible to favor mono-alkylation over di-alkylation. Using a specific molar ratio of the alkylating agent to piperazine can selectively yield the mono-substituted product.

Furthermore, innovative synthetic routes are continually being explored. For instance, a one-pot, three-component reaction utilizing 1,4-diazabicyclo[2.2.2]octane (DABCO), alkyl halides, and aryl halides, catalyzed by copper(I), has been reported for the synthesis of N-alkyl-N'-aryl-piperazines in high yields. rsc.org This method offers an efficient pathway to unsymmetrically substituted piperazines. rsc.org The proposed mechanism involves the cleavage of the DABCO scaffold to generate the piperazine ring in situ. rsc.org

Recent advancements also include catalytic methods for the direct C-H functionalization of the piperazine ring, providing new avenues for creating structural diversity beyond N-substitution. mdpi.comnih.govencyclopedia.pub These methods, however, often face challenges due to the presence of the second nitrogen atom, which can lead to side reactions or inhibit catalyst activity. mdpi.comencyclopedia.pub

| Synthetic Strategy | Description | Key Features |

| Protecting Group Strategy | One nitrogen atom of piperazine is temporarily blocked with a protecting group (e.g., Boc, Bn) to allow for selective functionalization of the other nitrogen. | High selectivity, versatile, requires additional protection and deprotection steps. |

| Stoichiometric Control | The molar ratio of piperazine to the alkylating agent is carefully controlled to favor mono-alkylation. | Direct approach, can be less selective than protecting group strategies. |

| DABCO Bond Cleavage | A one-pot, three-component reaction involving DABCO, alkyl halides, and aryl halides catalyzed by Cu(I) to form unsymmetrical piperazines. | Efficient, one-pot synthesis, good to excellent yields. rsc.org |

| C-H Functionalization | Direct functionalization of the carbon atoms of the piperazine ring using methods like photoredox catalysis or transition-metal catalysis. | Introduces diversity at the carbon scaffold, can be challenging due to the two nitrogen atoms. mdpi.comnih.govencyclopedia.pub |

Derivatization Strategies for Functionalization of the Core Scaffold

The this compound scaffold offers multiple points for derivatization, allowing for the systematic modification of its structure to explore structure-activity relationships. The primary sites for functionalization are the unsubstituted secondary amine of the piperazine ring and, to a lesser extent, the carbon atoms of both the piperazine and pyrrolidine rings.

The most straightforward derivatization occurs at the secondary amine of the piperazine moiety. This nitrogen can readily undergo a variety of chemical transformations:

N-Alkylation/N-Arylation: The introduction of various alkyl, aryl, or heteroaryl groups can be accomplished through reactions with corresponding halides or via reductive amination with aldehydes or ketones.

N-Acylation: The formation of amides through reaction with acyl chlorides, anhydrides, or carboxylic acids (often facilitated by coupling agents) can significantly alter the electronic and steric properties of the molecule.

N-Sulfonylation: Reaction with sulfonyl chlorides yields sulfonamides, which can influence the acidity and lipophilicity of the nitrogen atom.

Beyond functionalization at the nitrogen atom, advanced strategies focus on the carbon framework of the piperazine ring. While traditionally less common, direct C-H functionalization is an emerging area of research that allows for the introduction of substituents onto the carbon atoms of the piperazine ring. mdpi.comencyclopedia.pub These methods, which include α-lithiation trapping, transition-metal-catalyzed reactions, and photoredox catalysis, offer the potential to create novel analogs with unique three-dimensional structures. nih.gov However, the application of these methods to piperazines can be more complex than for other saturated nitrogen heterocycles due to the presence of the second nitrogen atom. mdpi.comnih.govencyclopedia.pub

The development of rigid scaffolds through bridging modifications of the piperazine ring is another derivatization strategy. nih.govbohrium.com For example, the synthesis of 2,6-bridged piperazines can conformationally restrict the molecule, which can be advantageous in the design of pharmacologically active compounds. nih.gov

| Derivatization Site | Type of Reaction | Potential Modifications |

| Piperazine Nitrogen | N-Alkylation/N-Arylation | Introduction of diverse alkyl, aryl, and heteroaryl groups. |

| N-Acylation | Formation of amides with various acyl groups. | |

| N-Sulfonylation | Formation of sulfonamides. | |

| Piperazine Carbon | C-H Functionalization | Introduction of aryl or other groups directly onto the carbon backbone. mdpi.comnih.govencyclopedia.pub |

| Overall Scaffold | Bridging Reactions | Creation of conformationally restricted bicyclic structures. nih.gov |

Biological and Pharmacological Investigations of 1 2 Pyrrolidin 1 Ylethyl Piperazine Derivatives

Exploration of Potential Biological Activities

The unique structural amalgamation of a pyrrolidine (B122466) and a piperazine (B1678402) moiety in 1-(2-pyrrolidin-1-ylethyl)piperazine suggests a broad potential for biological activity. researchgate.netnih.gov The piperazine ring is a well-known scaffold in drug discovery, contributing to a range of pharmacological effects including antimicrobial, anti-inflammatory, anticonvulsant, and antihistaminic actions. wisdomlib.orgjetir.org Similarly, the pyrrolidine ring is a versatile scaffold recognized for its presence in numerous bioactive compounds. scbt.com

Screening for Modulatory Effects on Biological Pathways

Research into derivatives of the this compound core has revealed significant modulatory effects on biological pathways, particularly those involved in neuronal excitability. A study focused on a series of 1-[2-oxo-2-(4-phenylpiperazin-1-yl)ethyl]pyrrolidine-2,5-diones, which are direct derivatives of the core structure, demonstrated notable anticonvulsant activity. nih.gov These compounds were screened through standard models including the maximal electroshock (MES) and subcutaneous pentylenetetrazole (scPTZ) tests, which are indicative of a compound's ability to prevent the spread of seizures and to elevate the seizure threshold, respectively. nih.gov

The effectiveness of these derivatives in such models suggests an interaction with pathways that regulate neuronal firing and hyperexcitability. Furthermore, some piperazine derivatives have been shown to modulate P-glycoprotein (P-gp), an important transporter involved in drug absorption and distribution, which can influence the pharmacokinetic profile of a compound and its ability to cross the blood-brain barrier. mdpi.com For instance, certain piperazine derivatives have been observed to inhibit P-gp function, thereby potentially increasing the brain penetration of co-administered drugs. mdpi.com

Identification of Interactions with Enzymes and Receptors

The pharmacological effects of this compound derivatives can be attributed to their interactions with specific enzymes and receptors. In the context of their anticonvulsant activity, the pyrrolidine-2,5-dione moiety is a known pharmacophore that can interact with various targets in the central nervous system. The investigation of 1-[2-oxo-2-(4-phenylpiperazin-1-yl)ethyl]pyrrolidine-2,5-diones revealed that their activity is influenced by the substitution pattern on the phenylpiperazine part of the molecule. nih.gov

Specifically, compounds with a 3-trifluoromethyl or a 4-chloro substitution on the phenyl ring displayed potent activity in the 6-Hz psychomotor seizure model, a test that is believed to identify compounds effective against therapy-resistant partial seizures. nih.gov This suggests a specific interaction with voltage-gated sodium channels or other targets involved in this seizure model. Broader research on piperazine-containing compounds has shown their ability to interact with a wide array of receptors, including dopamine (B1211576), serotonin (B10506), and histamine (B1213489) receptors, highlighting the versatile nature of this scaffold in targeting CNS-related proteins. nih.govresearchgate.net For example, certain piperazine derivatives have been identified as high-affinity antagonists for histamine H3 and sigma-1 receptors. nih.govacs.org

Anthelmintic Activity of Piperazine and Related Moieties

The piperazine nucleus is historically recognized for its anthelmintic properties. wisdomlib.org Piperazine and its salts are effective against parasitic worm infestations, primarily by causing flaccid paralysis of the worms, which leads to their expulsion from the host's gastrointestinal tract. wisdomlib.org This action is attributed to the agonistic effect of piperazine on the gamma-aminobutyric acid (GABA) receptors of the parasites.

Building on this knowledge, researchers have synthesized and evaluated various piperazine derivatives for their anthelmintic potential. For instance, a series of 1,4-disubstituted piperazine derivatives were synthesized and showed promising in vitro anthelmintic activity against Eisenia fetida. nih.goveurekaselect.com Another study reported that newly synthesized piperazine derivatives exhibited moderate to good anthelmintic activity against Pheretima posthuma. nih.gov These findings underscore the enduring relevance of the piperazine scaffold in the development of new anthelmintic agents.

Neuropharmacological Research on Piperazine-Containing Compounds

The piperazine scaffold is a prominent feature in many centrally acting drugs, and extensive research has been conducted on its neuropharmacological properties. nih.govresearchgate.net Piperazine derivatives have been developed as antipsychotics, antidepressants, and anxiolytics. Their mechanism of action often involves the modulation of various neurotransmitter systems, including the dopaminergic, serotonergic, and adrenergic systems. nih.gov

A notable example is a study on 2-(4-((1-phenyl-1H-pyrazol-4-yl)methyl)piperazin-1-yl)ethyl acetate (B1210297) (LQFM192), a piperazine derivative that demonstrated both anxiolytic-like and antidepressant-like activities in preclinical models. nih.gov The anxiolytic effects of this compound were found to be mediated by the serotonergic system and the benzodiazepine (B76468) site of the GABAA receptor, while its antidepressant-like activity was linked to the serotonergic system. nih.gov This highlights the potential for developing multi-target drugs from the piperazine scaffold for the treatment of complex neuropsychiatric disorders.

Studies on Antiplasmodial Activity of Aminoquinoline-Pyrimidine-Piperazine Hybrids

In the fight against malaria, drug resistance necessitates the development of novel therapeutic strategies. wisdomlib.org One promising approach is the creation of hybrid molecules that combine different pharmacophores. Research has focused on hybrids incorporating a 4-aminoquinoline (B48711) moiety (the core of chloroquine), a pyrimidine (B1678525) ring, and a piperazine linker.

A series of these aminoquinoline-pyrimidine-piperazine hybrids were synthesized and evaluated for their in vitro antiplasmodial activity against both chloroquine-sensitive and chloroquine-resistant strains of Plasmodium falciparum. wisdomlib.org Several of these hybrids exhibited potent activity, with some compounds being significantly more active than the standard drugs chloroquine (B1663885) and artemisinin. wisdomlib.org The mechanism of action of these hybrids is thought to involve inhibition of heme detoxification, a critical process for the parasite's survival, and potentially interaction with other parasitic targets like dihydrofolate reductase (DHFR). wisdomlib.org

Investigations into Antinociceptive Properties of Pyrrolidine Bis-Piperazines

The search for new analgesics with improved efficacy and side-effect profiles is a continuous effort in pharmacology. Both pyrrolidine and piperazine moieties have been incorporated into compounds with antinociceptive properties. While direct studies on pyrrolidine bis-piperazines are limited, research on related structures provides valuable insights.

For example, studies on piperazine derivatives have identified compounds with significant antinociceptive activity. Some of these compounds act as antagonists at sigma-1 receptors, which are known to modulate pain signaling pathways. The replacement of a piperidine (B6355638) ring with a piperazine ring in certain chemical series has been shown to influence the affinity for sigma receptors and histamine H3 receptors, both of which are implicated in pain modulation. acs.org Furthermore, derivatives of pyrrolidine-2,5-dione have been shown to possess analgesic activity in various preclinical models of pain. These findings suggest that hybrid molecules combining both pyrrolidine and piperazine structures could be a promising avenue for the development of novel antinociceptive agents.

Research on Dipeptidyl Peptidase-IV (DPP-IV) Inhibitory Activities of Piperazine Derivatives

The piperazine scaffold is a recognized structural feature in the design of Dipeptidyl Peptidase-IV (DPP-IV) inhibitors, which are a class of oral antidiabetic drugs. srce.hr DPP-IV inhibitors function by preventing the degradation of incretin (B1656795) hormones, such as glucagon-like peptide-1 (GLP-1) and glucose-dependent insulinotropic polypeptide (GIP). srce.hrzuj.edu.jo This action prolongs the activity of incretins, leading to enhanced glucose-dependent insulin (B600854) secretion and suppressed glucagon (B607659) release. srce.hrnih.gov

Research has focused on synthesizing various piperazine derivatives to explore their potential as DPP-IV inhibitors. In one study, novel piperazine-derived conformationally constrained compounds were designed and synthesized. Among them, 1-(2-(4-(7-Chloro-4-quinolyl)piperazin-1-yl)acetyl)pyrrolidine (compound 2g), which incorporates both piperazine and pyrrolidine rings, was identified as a potent DPP-IV inhibitor. nih.gov This compound demonstrated superior in vitro inhibitory activity compared to the reference inhibitor P32/98. nih.gov

Other studies have investigated different classes of piperazine derivatives. A series of piperazine sulfonamides showed inhibitory activity ranging from 11.2% to 22.6% at a concentration of 100 µmol/L. srce.hrresearchgate.net It was noted that derivatives with electron-withdrawing groups, like chlorine, had improved activity over those with electron-donating groups like a methyl group. srce.hrresearchgate.net Another study on a different set of seven piperazine derivatives reported DPP-IV inhibitory activity between 19% and 30% at a 100 μM concentration. nih.gov The development of these compounds is often inspired by the structures of established DPP-IV inhibitors like sitagliptin, which features a triazolopiperazine component. srce.hr

| Compound Class | Key Structural Features | Inhibitory Activity | Reference |

|---|---|---|---|

| Quinoline-Piperazine-Pyrrolidine Hybrid | Compound 2g: 1-(2-(4-(7-Chloro-4-quinolyl)piperazin-1-yl)acetyl)pyrrolidine | Identified as a potential DPP-IV inhibitor, better than reference P32/98 | nih.gov |

| Piperazine Sulfonamides | 1,4-bis(phenylsulfonyl) piperazine backbone | 11.2% - 22.6% inhibition at 100 µM | srce.hrresearchgate.net |

| Sulfonyl Piperazine Derivatives | General piperazine derivatives | 19% - 30% inhibition at 100 µM | nih.govmdpi.com |

| (4-(2,4,5-trifluorophenyl)piperazin-1-yl) methanone (B1245722) derivatives | Compounds 9d and 9g | Showed moderate inhibitory activities | bjmu.edu.cn |

Studies on Sirtuin 6 (SIRT6) Activators based on Pyrrolo[1,2-a]quinoxaline (B1220188) with Piperazine Moieties

Sirtuin 6 (SIRT6) has emerged as a significant therapeutic target for a range of human diseases, including cancer, inflammation, and metabolic disorders, due to its role as an NAD+-dependent protein deacylase. nih.govutmb.edunih.gov The activation of SIRT6 is considered a promising strategy, yet there are only a limited number of reported synthetic activators. nih.govutmb.edu

Recent research has identified a series of potent and selective SIRT6 activators based on a pyrrolo[1,2-a]quinoxaline scaffold. nih.govutmb.edu Structure-activity relationship (SAR) studies on these compounds have highlighted the importance of a functional hydrophilic side chain for activity. nih.gov The introduction of piperazine moieties has been a key strategy in developing these activators. nih.govutmb.edu

In one extensive study, a series of derivatives were synthesized to explore the effect of different side chains linked to the terminal nitrogen of a piperazinyl moiety. nih.gov Compound 21 , featuring a 4-methylpiperazin-1-yl group, was identified as the most potent compound in an initial screening, demonstrating the utility of the piperazine ring in this context. nih.gov Further optimization led to the development of compounds like 36 , 38 , and 46 , which incorporated substituted piperazine rings and showed significant activation of SIRT6 deacetylation activity. nih.govutmb.edu For instance, compound 38 was found to form crucial π-cation interactions with Trp188 in the enzyme's binding pocket, stabilizing its conformation. nih.govutmb.edu These compounds not only demonstrated potent SIRT6 activation but also exhibited anti-inflammatory and anti-cancer effects in cellular assays. nih.govutmb.edunih.gov

| Compound | Piperazine Moiety Substitution | SIRT6 Activation Fold (at 100 μM) | Reference |

|---|---|---|---|

| 21 | 4-methylpiperazin-1-yl | 2.92 ± 0.05 | nih.gov |

| 35 | 4-(2-hydroxyethyl)piperazin-1-yl | 2.84 ± 0.15 | nih.gov |

| 36 | 4-(2-(dimethylamino)ethyl)piperazin-1-yl | 2.92 ± 0.16 | nih.gov |

| 38 | 4-(3-(dimethylamino)propyl)piperazin-1-yl | 2.88 ± 0.09 | nih.gov |

| 46 | 4-(1-methylpiperidin-4-yl)piperazin-1-yl | 2.85 ± 0.12 | nih.gov |

| 50 | 4-(2-morpholinoethyl)piperazin-1-yl | 2.84 ± 0.07 | nih.gov |

Evaluation of ST2 Inhibitors featuring Pyrrolidine-based Structures

The ST2 receptor, a member of the interleukin-1 receptor family, and its ligand IL-33 are key players in immune regulation. nih.gov The ST2/IL-33 signaling axis is implicated in various inflammatory diseases, making ST2 an attractive target for therapeutic intervention. nih.govresearchgate.net Soluble ST2 (sST2) acts as a decoy receptor, and elevated levels are prognostic biomarkers in conditions like graft-versus-host disease (GVHD). researchgate.netashpublications.org

The development of small-molecule ST2 inhibitors has focused on structures capable of disrupting the ST2/IL-33 protein-protein interaction. Research has led to the identification of lead compounds featuring a pyrrolidine ring. nih.govashpublications.org One line of investigation developed 1-(furan-2-ylmethyl)pyrrolidine-based ST2 inhibitors, which led to the identification of compound 14e with an IC50 value of 7.77 μM against ST2/IL-33 binding. ashpublications.org

Further structure-activity relationship studies on 2-(pyrrolidin-1-ylmethyl)-1H-pyrrole-based structures aimed to improve upon earlier leads like iST2-1. nih.gov These efforts focused on enhancing inhibitory activity and metabolic stability. The studies confirmed that small-molecule inhibitors featuring a pyrrolidine core can effectively attenuate ST2/IL-33 signaling in human mast cells. nih.gov While these studies establish the importance of the pyrrolidine moiety, the specific contribution of a combined this compound structure to ST2 inhibition has not been detailed in the available literature.

| Compound | Core Structure | Activity (IC50) | Reference |

|---|---|---|---|

| 14e | 1-(furan-2-ylmethyl)pyrrolidine-based | 7.77 μM | ashpublications.org |

| iST2-1 | Initial lead compound | Reported as effective in reducing sST2 levels in vivo | nih.gov |

Preclinical Evaluation Frameworks for Piperazine Derivatives

The preclinical evaluation of piperazine derivatives begins with a battery of in vitro assays to determine their biological efficacy and mechanism of action. The specific assays depend on the therapeutic target.

For DPP-IV inhibitors , the primary in vitro test is a fluorometric enzyme inhibition assay. srce.hrzuj.edu.jo This assay measures the ability of the compound to inhibit the activity of the human DPP-IV enzyme. Results are typically expressed as a percentage of inhibition at a given concentration or as an IC50 value, which is the concentration of the inhibitor required to reduce enzyme activity by 50%. nih.govnih.gov

For SIRT6 activators , a common method is a fluorometric activity assay that measures the deacetylation of a fluorophore-labeled peptide substrate. nih.gov The results are often presented as "activation fold" at specific concentrations or as an EC50 value, representing the concentration at which the compound elicits half of its maximal activating effect. nih.govmedchemexpress.com To confirm the on-target effects, Sirt6-knockdown experiments in cell lines can be performed. nih.govutmb.edu Downstream functional assays, such as measuring the repression of lipopolysaccharide (LPS)-induced proinflammatory cytokine production, are also used to evaluate cellular activity. nih.govutmb.edu

For ST2 inhibitors , a key in vitro method is a biochemical AlphaLISA (Amplified Luminescent Proximity Homogeneous Assay). nih.govashpublications.org This assay measures the disruption of the binding between the ST2 receptor and its ligand IL-33, with results given as IC50 values. nih.gov Functional cell-based assays, such as the HEK-Blue™ IL-33 assay, are also employed to confirm inhibitory activity in a cellular context. researchgate.net

Following promising in vitro results, piperazine derivatives are advanced to in vivo models to assess their pharmacological effects in a whole-organism system. The choice of animal model is tailored to the disease indication.

To evaluate DPP-IV inhibitors , rodent models of diabetes are commonly used. The streptozotocin (B1681764) (STZ)-induced diabetic mouse or rat model is frequently employed, where STZ destroys pancreatic β-cells, leading to hyperglycemia. nih.govnih.gov Another model is the db/db mouse, which has a genetic mutation that leads to obesity, insulin resistance, and diabetes. nih.gov In these models, the primary endpoint is the compound's ability to lower blood glucose levels. nih.govnih.gov

For SIRT6 activators , in vivo validation can be more complex. One study used a xenograft mouse model of cancer to demonstrate that administration of a SIRT6 activator could reduce tumor growth. youtube.com For assessing anti-inflammatory effects, models involving challenges with agents like LPS can be used to measure the reduction in cytokine storms.

The in vivo assessment of ST2 inhibitors often utilizes mouse models of graft-versus-host disease (GVHD), a major complication of allogeneic hematopoietic cell transplantation where ST2 levels are elevated. nih.govashpublications.org In these models, human peripheral blood mononuclear cells are transplanted into immunodeficient mice (e.g., NSG mice). nih.gov The efficacy of the ST2 inhibitor is evaluated by measuring outcomes such as mouse survival, reduction in plasma levels of soluble ST2 (sST2), and analysis of immune cell populations (e.g., T cells) in affected tissues like the gastrointestinal tract. nih.govashpublications.org

Metabolism and Degradation Pathways of 1 2 Pyrrolidin 1 Ylethyl Piperazine

In Vitro Metabolic Fate in Biological Systems

The in vitro metabolism of 1-(2-Pyrrolidin-1-ylethyl)piperazine is anticipated to be primarily hepatic, involving a suite of drug-metabolizing enzymes. The liver is the principal site of drug metabolism, and studies using liver microsomes can provide significant insights into the metabolic pathways.

Studies on various piperazine (B1678402) derivatives have consistently demonstrated that the piperazine ring is susceptible to several metabolic reactions. While direct studies on this compound are not extensively documented, the metabolism of structurally related piperazine compounds in human liver microsomes (HLMs) has been investigated. For instance, the metabolism of N-benzylpiperazine (BZP) in rat urine revealed p-hydroxy-BZP as the main metabolite, alongside a minor metabolite, m-hydroxy-BZP researchgate.net. Another study on the psychoactive drug 1-(2-pyrimidinyl)-piperazine (1-PP) in HLMs identified 5-hydroxy-1-(2-pyrimidinyl)-piperazine (HO-1-PP) as a key metabolite nih.gov. These findings suggest that hydroxylation is a common metabolic route for piperazine derivatives.

For this compound, potential sites of metabolism include the pyrrolidine (B122466) ring, the piperazine ring, and the ethyl chain connecting them. Based on the metabolism of similar compounds, it is plausible that hydroxylation of the pyrrolidine or piperazine rings would be a primary metabolic pathway. N-dealkylation at the piperazine nitrogen has also been observed for other piperazine-containing compounds doi.org.

Table 1: Potential Metabolites of this compound Based on Analogous Compounds

| Metabolite Type | Potential Site of Modification | Example from Related Compound |

|---|---|---|

| Hydroxylation | Pyrrolidine ring | Hydroxylation of aromatic rings in BZP researchgate.net |

| Hydroxylation | Piperazine ring | 5-hydroxylation of 1-PP nih.gov |

| N-dealkylation | Piperazine nitrogen | N-dealkylation of PF-00734200 doi.org |

The cytochrome P450 (CYP) superfamily of enzymes is a major contributor to the phase I metabolism of a vast array of xenobiotics mdpi.com. Several isoforms of CYP enzymes have been implicated in the metabolism of piperazine derivatives. In particular, CYP2D6 has been shown to play a significant role.

Research on m-chlorophenylpiperazine (mCPP), a metabolite of several psychiatric drugs, has confirmed that CYP2D6 is the isoform responsible for its p-hydroxylation nih.gov. Similarly, the formation of the hydroxylated metabolite of 1-(2-pyrimidinyl)-piperazine was catalyzed by CYP2D6 in human liver microsomes nih.gov. The metabolism of benzylpiperazine (BZP) and trifluoromethylphenylpiperazine (TFMPP) also involves CYP2D6, in addition to CYP1A2 and CYP3A4 researchgate.net. Given that substrates for CYP2D6 often contain basic nitrogen atoms and aromatic rings, it is highly probable that this compound is also a substrate for this enzyme nih.gov.

The involvement of multiple CYP isoforms in the metabolism of piperazine-type compounds is also evident from studies on the neuroleptic drug perazine, where CYP1A2, CYP3A4, and CYP2C19 were identified as key enzymes in its biotransformation nih.gov. For a related compound, PF-00734200, in vitro experiments suggested that the formation of its major hydroxylated metabolite was catalyzed by both CYP2D6 and CYP3A4 doi.org.

Table 2: Cytochrome P450 Isoforms Involved in the Metabolism of Piperazine Derivatives

| Compound | Involved CYP Isoforms | Metabolic Reaction |

|---|---|---|

| m-chlorophenylpiperazine (mCPP) | CYP2D6 nih.gov | p-hydroxylation |

| 1-(2-pyrimidinyl)-piperazine (1-PP) | CYP2D6 nih.gov | 5-hydroxylation |

| Benzylpiperazine (BZP) | CYP2D6, CYP1A2, CYP3A4 researchgate.net | Hydroxylation, N-dealkylation |

| Trifluoromethylphenylpiperazine (TFMPP) | CYP2D6, CYP1A2, CYP3A4 researchgate.net | Not specified |

| Perazine | CYP1A2, CYP3A4, CYP2C19, CYP2D6 nih.gov | 5-sulphoxidation, N-demethylation |

Based on the available literature for related piperazine structures, the major metabolic pathways are likely to include:

Aliphatic Hydroxylation: The ethyl chain and the saturated rings (pyrrolidine and piperazine) of this compound are susceptible to hydroxylation. This is a common metabolic reaction catalyzed by CYP enzymes to increase the polarity of compounds for easier excretion mdpi.com.

N-Oxidation: The nitrogen atoms in the piperazine and pyrrolidine rings can undergo N-oxidation.

N-Dealkylation: The ethylpyrrolidine group attached to the piperazine nitrogen could be cleaved through N-dealkylation, leading to the formation of piperazine and a pyrrolidine-containing metabolite. This has been observed in other complex piperazine derivatives doi.org.

Ring Opening: Oxidative cleavage of the pyrrolidine or piperazine ring could occur, although this is generally a less common pathway.

In Vivo Metabolism and Excretion of Related Piperazine Compounds

In vivo studies provide a more complete picture of the metabolic fate and elimination of a compound. While specific in vivo data for this compound is lacking, studies on other piperazine compounds offer valuable insights.

Upon entering the systemic circulation, piperazine itself is partly oxidized and partly eliminated as an unchanged compound drugbank.com. The primary route of elimination for piperazine is urinary excretion nih.govnih.gov. For the dipeptidyl peptidase IV inhibitor PF-00734200, which contains a piperazine moiety, the majority of the radioactive dose was recovered in the urine of dogs and humans doi.org. In rats, however, the primary route of excretion was fecal doi.org. This highlights potential species differences in excretion pathways.

The metabolism of N-benzylpiperazine (BZP) in rats showed that p-hydroxy-BZP was the main urinary metabolite researchgate.net. This indicates that hydroxylation is a significant in vivo metabolic pathway, followed by renal excretion of the more polar metabolite.

Chemical Degradation Studies

Understanding the chemical stability of a compound is crucial for its handling, storage, and predicting its environmental persistence.

Studies on the thermal degradation of piperazine and its structural analogs have been conducted, particularly in the context of their use in carbon dioxide capture. Aqueous piperazine has shown resistance to thermal degradation researchgate.net. However, factors such as temperature, CO2 loading, and concentration can influence the rate of degradation utexas.eduresearchgate.net.

Research on piperazine analogs has revealed that structural modifications can significantly impact thermal stability. For instance, increasing the size of the piperazine ring by adding a methylene group (homopiperazine) greatly enhances the thermal degradation rate researchgate.net. Methyl substitution on the piperazine ring also increases the degradation rate researchgate.net.

While specific kinetic data for this compound is not available, the presence of the pyrrolidine ring and the ethyl substituent may influence its thermal stability compared to unsubstituted piperazine. Studies on a blend of 1-(2-hydroxyethyl)pyrrolidine and 3-amino-1-propanol showed that the blend was more stable than the primary amines alone but less stable than the tertiary amine alone in the presence of CO2 nih.gov. This suggests that the pyrrolidine moiety itself might confer a degree of thermal stability.

Common thermal degradation products of piperazine include N-formylpiperazine, ammonium, and N-(2-aminoethyl)piperazine researchgate.net. It is plausible that this compound could undergo similar degradation reactions, potentially involving the formation of N-formylated derivatives or products resulting from ring-opening reactions.

Table 3: Compound Names Mentioned in the Article

| Compound Name | Abbreviation |

|---|---|

| This compound | - |

| N-benzylpiperazine | BZP |

| p-hydroxy-BZP | - |

| m-hydroxy-BZP | - |

| 1-(2-pyrimidinyl)-piperazine | 1-PP |

| 5-hydroxy-1-(2-pyrimidinyl)-piperazine | HO-1-PP |

| m-chlorophenylpiperazine | mCPP |

| Trifluoromethylphenylpiperazine | TFMPP |

| Perazine | - |

| PF-00734200 | - |

| Homopiperazine | - |

| 1-(2-hydroxyethyl)pyrrolidine | - |

| 3-amino-1-propanol | - |

| N-formylpiperazine | - |

Oxidative Degradation Mechanisms and Byproducts

The oxidative degradation of amines is a significant concern in industrial applications where they are exposed to oxygen, often catalyzed by the presence of metal ions. For piperazine-based compounds, oxidation can lead to a variety of byproducts through complex reaction pathways. Iron and stainless steel components (containing iron, nickel, and chromium) have been found to be weak catalysts for piperazine oxidation, whereas copper (Cu2+) can rapidly accelerate this process utexas.edu.

In oxidative environments, the degradation of piperazine-containing molecules can yield products such as ethylenediamine, carboxylate ions, and amides utexas.edu. For blended amine systems used in CO2 capture, such as those containing piperazine, common oxidative degradation products include formic acid, 1-piperazinecarboxaldehyde, and piperazinone hw.ac.uk. The presence of a potassium hydroxide (KOH) solution has been shown to enhance the oxidative degradation of piperazine, while potassium carbonate (K2CO3) appears to have an inhibitory effect hw.ac.uk. The primary degradation products identified in such systems include ethylenediamine (EDA), 2-oxopiperazine (OPZ), and formylpiperazine (FPZ) hw.ac.uk.

Given the structure of this compound, it is plausible that oxidative degradation would target the amine groups and the carbon atoms adjacent to them. This could lead to the formation of aldehydes, amides, and smaller amine fragments through mechanisms involving radical intermediates.

Degradation Pathways in Carbon Capture Systems (e.g., aqueous piperazine)

Aqueous piperazine is a robust solvent for post-combustion CO2 capture, yet it is subject to degradation under the high temperatures of the stripper unit and the oxidative environment of the absorber. Thermal degradation of piperazine is understood to proceed via SN2 substitution reactions utexas.edu. This process is often initiated by a nucleophilic attack of a piperazine molecule on the alpha-carbon of a protonated piperazine molecule, leading to ring opening researchgate.net.

The degradation of piperazine in these systems is typically first-order with respect to the piperazine concentration utexas.edu. Key thermal degradation products of piperazine include N-formylpiperazine, ammonium, and N-(2-aminoethyl)piperazine utexas.edu. The presence of CO2 can accelerate the thermal degradation of piperazine, likely due to the increased concentration of protonated amine species that initiate the degradation reactions researchgate.net.

For this compound, similar degradation pathways within a carbon capture system can be anticipated. The tertiary amine on the pyrrolidine ring and the secondary and tertiary amines on the piperazine ring provide multiple sites for reaction. The ethyl bridge connecting the two rings could also be a point of cleavage under harsh conditions.

Influence of Environmental Factors on Compound Stability

The stability of amine compounds like this compound is significantly influenced by various environmental factors.

Temperature: Elevated temperatures are a primary driver of thermal degradation. For aqueous piperazine, degradation rates increase significantly with temperature, with an activation energy of 183.5 kJ/mol reported for its thermal degradation utexas.edu. Piperazine and its derivatives are generally more stable than long-chain alkyl amines or alkanolamines, with a recommended maximum stripper temperature above 160°C utexas.edu.

Oxygen Concentration: The presence and concentration of oxygen are critical for oxidative degradation. In carbon capture systems, the flue gas introduces oxygen, which can lead to the formation of oxidative degradation products utexas.edu.

CO2 Loading: The amount of CO2 absorbed by the amine solution affects its stability. Higher CO2 loading can increase the concentration of protonated amine species, which may accelerate thermal degradation pathways researchgate.net.

Presence of Metals: Metal ions, particularly copper (Cu2+), can act as potent catalysts for the oxidative degradation of piperazine utexas.edu. Iron and other components of stainless steel have a weaker catalytic effect utexas.edu.

pH: The pH of the solution can influence the speciation of the amine and the kinetics of degradation reactions.

For this compound, a similar sensitivity to these factors is expected. The specific rates and product distributions will, however, be unique to its molecular structure.

Formation of Degradation Products and Their Characterization

The identification and characterization of degradation products are essential for understanding the degradation mechanisms and managing the operational and environmental consequences of using amine-based solvents.

Identification of Primary and Secondary Degradation Species

Primary Degradation Products of Piperazine:

N-formylpiperazine: A major product of thermal degradation utexas.edu.

Ammonium: Formed during both thermal and oxidative degradation utexas.edu.

N-(2-aminoethyl)piperazine (AEP): A significant product of thermal degradation utexas.edu.

Ethylenediamine (EDA): A common product of oxidative degradation hw.ac.uk.

Secondary Degradation Products: Further reactions of these primary products can lead to a complex mixture of secondary degradation species. For instance, in blended amine systems, interactions between different amines and their degradation products can occur.

The following table summarizes the common degradation products observed in systems containing piperazine.

| Degradation Product | Type of Degradation | Reference |

| N-formylpiperazine | Thermal | utexas.edu |

| Ammonium | Thermal | utexas.edu |

| N-(2-aminoethyl)piperazine | Thermal | utexas.edu |

| Ethylenediamine | Oxidative | hw.ac.uk |

| 2-oxopiperazine | Oxidative | hw.ac.uk |

| Formylpiperazine | Oxidative | hw.ac.uk |

| Formic Acid | Oxidative | hw.ac.uk |

| Acetate (B1210297) | Oxidative | hw.ac.uk |

| Oxalate | Oxidative | hw.ac.uk |

Proposed Degradation Mechanisms involving Ring Opening

A key step in the thermal degradation of piperazine is believed to be the opening of the piperazine ring. This is thought to be initiated by a nucleophilic substitution (SN2) reaction where a piperazine molecule attacks the α-carbon of a protonated piperazine molecule (H+PZ) utexas.eduresearchgate.net. This initial ring-opening step can lead to the formation of linear diamines, which can then undergo further reactions to form a variety of degradation products utexas.edu.

For instance, the formation of 1-[2-[(2-aminoethyl) amino]ethyl] PZ is a suspected first step in the thermal degradation of piperazine, resulting from a ring-opening SN2 reaction of piperazine with protonated piperazine utexas.edu.

In the case of this compound, both the piperazine and pyrrolidine rings could potentially undergo ring-opening reactions, although the piperazine ring is generally more susceptible to this type of degradation under typical carbon capture conditions. The presence of the bulky ethylpyrrolidine substituent on one of the piperazine nitrogens might influence the rate and regioselectivity of the ring-opening reaction. The pyrrolidine ring is generally more stable than the piperazine ring under these conditions researchgate.net.

Computational and in Silico Approaches in 1 2 Pyrrolidin 1 Ylethyl Piperazine Research

Molecular Docking Studies for Target Interaction Prediction

Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand) to a second (a receptor, typically a protein) when they bind to each other to form a stable complex. This method is instrumental in predicting the binding affinity and mode of interaction between a ligand and its target protein at the molecular level.

In the context of piperazine-containing compounds, molecular docking has been extensively used to elucidate their mechanism of action. For instance, studies on various piperazine (B1678402) derivatives have successfully predicted their binding modes within the active sites of different biological targets. Research on novel piperazine derivatives has utilized molecular docking to investigate their potential as antimicrobial agents. nih.gov Similarly, docking studies have been crucial in understanding the interactions of phenylpiperazine derivatives with targets like the DNA-topoisomerase II complex in the pursuit of new anticancer agents. mdpi.com

In one study, molecular docking was used to explore the binding of piperazine derivatives to the sigma-1 receptor (S1R), a target for central nervous system disorders. The results revealed that these ligands adopt a linear arrangement in the binding site, occupying a central core and two hydrophobic pockets, which is consistent with the binding poses of known S1R ligands. nih.gov The docking analysis also highlighted the importance of a basic amino group for a critical interaction with the glutamate (B1630785) residue (Glu172) in the receptor. nih.gov Such studies provide a rational basis for designing new derivatives with enhanced affinity and selectivity.

Table 1: Example of Molecular Docking Data for Piperazine Derivatives This table is illustrative and based on typical data presented in molecular docking studies.

| Compound Derivative | Target Protein | Predicted Binding Energy (kcal/mol) | Key Interacting Residues |

|---|---|---|---|

| Derivative A | Sigma-1 Receptor | -8.5 | Glu172, Tyr103 |

| Derivative B | DNA-Topo II | -7.9 | Asp479, Arg487 |

| Derivative C | c-Kit Tyrosine Kinase | -9.2 | Cys673, Thr670 |

Pharmacophore Modeling and Virtual Screening Applications

Pharmacophore modeling is another cornerstone of computational drug design. A pharmacophore represents the three-dimensional arrangement of essential chemical features (e.g., hydrogen bond donors/acceptors, hydrophobic centers, ionizable groups) that a molecule must possess to exert a specific biological effect.

For classes of compounds like piperazine derivatives, pharmacophore models are developed based on the structures of known active molecules. For example, a pharmacophore model for sedative-hypnotic 1-(2-pyrimidinyl)piperazine derivatives was designed and suggested to be composed of 11 distinct features that characterize the binding to their target receptor. nih.gov Another study on piperazinyl pyrrolidin-2-ones as monoacylglycerol lipase (B570770) (MAGL) inhibitors constructed a pharmacophore model from the X-ray crystal structure of the enzyme in complex with an inhibitor. researchgate.net This model included four hydrogen-bond acceptor features and four hydrophobic features as critical for activity. researchgate.net

Once a robust pharmacophore model is established, it can be used as a 3D query in virtual screening to search large chemical databases for novel compounds that match the pharmacophoric features. This approach allows for the rapid identification of new potential hits with diverse chemical scaffolds but similar predicted biological activity.

Table 2: Common Pharmacophoric Features for Piperazine-Based Ligands

| Pharmacophoric Feature | Description | Potential Interaction |

|---|---|---|

| Positive Ionizable Group | Typically a protonated nitrogen atom in the piperazine ring. | Forms ionic interactions or hydrogen bonds with acidic residues (e.g., Asp, Glu) in the target protein. nih.gov |

| Hydrophobic/Aromatic Ring | Aromatic or aliphatic rings attached to the piperazine scaffold. | Engages in hydrophobic or pi-stacking interactions within non-polar pockets of the binding site. nih.govresearchgate.net |

| Hydrogen Bond Acceptor | Nitrogen or oxygen atoms. | Forms hydrogen bonds with donor groups on the protein backbone or side chains. researchgate.net |

| Hydrogen Bond Donor | N-H groups. | Forms hydrogen bonds with acceptor groups in the binding pocket. |

Quantitative Structure-Activity Relationship (QSAR) Analysis

Quantitative Structure-Activity Relationship (QSAR) analysis is a computational modeling method that aims to find a mathematical relationship between the chemical structure and the biological activity of a set of compounds. By correlating molecular descriptors (physicochemical properties) with activity, QSAR models can predict the activity of new, untested compounds.

Several QSAR studies have been conducted on piperazine and pyrrolidinone derivatives. In one such study, a QSAR model was developed for a series of 1-[3-(4-arylpiperazin-1-yl)propyl]pyrrolidin-2-one derivatives with antiarrhythmic activity. researchgate.netnih.gov The resulting model was able to explain up to 91% of the variance in the observed activity and was successfully validated. researchgate.netnih.gov The analysis revealed that the antiarrhythmic activity was mainly dependent on specific molecular descriptors related to the compound's structure and electronic properties. nih.gov

Another 3D-QSAR study on piperazine derivatives with antihistamine and antibradykinin effects found that electrostatic and steric factors were significantly correlated with their antagonistic effects, while hydrophobicity was not. nih.gov These models are valuable for guiding the synthesis of new analogues with potentially improved potency.

Table 3: Example of Statistical Parameters from a QSAR Model for Pyrrolidin-2-one Derivatives This table is based on data reported for QSAR studies on antiarrhythmic agents. researchgate.net

| Parameter | Value | Description |

|---|---|---|

| N | 33 | Number of compounds in the dataset |

| R² | 0.91 | Squared correlation coefficient (a measure of the model's goodness of fit) |

| Q² (LOO) | 0.74 | Cross-validated correlation coefficient (a measure of the model's predictive ability) |

| F | 14.04 | F-test value (a measure of the model's statistical significance) |

Prediction of Metabolic Sites and Pathways using Computational Tools

Understanding a compound's metabolic fate is critical in drug development. Computational tools can predict the likely sites of metabolism (SOM) on a molecule, helping to identify potential metabolic liabilities early in the discovery process.

For piperazine-containing structures, in silico methods can predict which parts of the molecule are most susceptible to modification by metabolic enzymes, primarily the cytochrome P450 (CYP) family. For example, a study on 1-(2-pyrimidinyl)-piperazine (1-PP), an active metabolite of several psychoactive drugs, identified that the polymorphic enzyme CYP2D6 is responsible for its hydroxylation to 5-hydroxy-1-(2-pyrimidinyl)-piperazine (HO-1-PP). nih.gov While this was determined experimentally, computational tools like MetaSite can predict such metabolic "soft spots" by simulating the interaction of the compound with various CYP isoforms. nih.gov These predictions allow chemists to proactively modify the molecule, for instance, by blocking the metabolic site to improve its stability and pharmacokinetic profile. nih.gov

In Silico Approaches for Lead Optimization and Drug Design

Lead optimization is the process of refining a promising hit compound to improve its efficacy, selectivity, and pharmacokinetic properties. In silico approaches play an integral role in this phase by providing a rational framework for molecular design.

The combination of molecular docking, pharmacophore modeling, and QSAR provides a powerful toolkit for lead optimization. For example, if a lead compound shows good potency but poor metabolic stability, metabolic prediction tools can identify the labile site. nih.gov Molecular docking can then be used to understand how modifications at that site might affect binding to the primary target. Chemists can then design and synthesize new analogues with blocked metabolism and preserved or enhanced activity.

Studies have shown that this integrated approach can be very successful. For instance, in the development of sigma-1 receptor ligands, molecular modeling suggested that a fruitful strategy to improve affinity would involve making additional contacts with hydrophobic pockets and maintaining the key interaction of the basic amino group with Glu172. nih.gov Similarly, in the optimization of H1-antihistamines, reducing the pKa or logP of lead compounds by incorporating heteroatoms into a piperidine (B6355638) ring led to derivatives with improved selectivity and CNS profiles. nih.gov

Application of High-Throughput Screening (HTS) in Compound Discovery

High-Throughput Screening (HTS) is an automated method that allows for the rapid testing of hundreds of thousands of chemical compounds against a specific biological target. HTS is a primary source of "hits"—compounds that show activity in an assay and serve as starting points for drug discovery programs.

While HTS is an experimental technique, it is often the precursor to the in silico studies discussed above. A large chemical library might be screened to identify initial hits containing the 1-(2-Pyrrolidin-1-ylethyl)piperazine scaffold or related structures. For example, the screening of a pyrrolidine (B122466) bis-piperazine library was used to identify inhibitors of the prohormone convertase 2 enzyme. researchgate.net

The hits generated from HTS campaigns are then subjected to computational analysis to understand their structure-activity relationships, predict their binding modes, and guide the next steps in the optimization process. In this way, HTS and in silico methods work in a complementary fashion to accelerate the discovery of new therapeutic agents.

Analytical and Characterization Techniques for 1 2 Pyrrolidin 1 Ylethyl Piperazine

Chromatographic Methodologies

Chromatography is indispensable for the separation and analysis of 1-(2-Pyrrolidin-1-ylethyl)piperazine and its related substances. Techniques such as LC-MS, GC-MS, and IC are tailored for specific analytical challenges, from metabolite profiling to the quantification of amine-based degradation products.

Liquid chromatography coupled with mass spectrometry (LC-MS), particularly tandem mass spectrometry (LC-MS/MS), is a powerful tool for identifying and quantifying metabolites in biological samples. nih.govrsc.org The metabolism of piperazine-containing compounds is often extensive, involving pathways such as hydroxylation, N-dealkylation, and degradation of the piperazine (B1678402) ring. researchgate.netnih.gov

For this compound, metabolic profiling would involve extracting the compound and its metabolites from biological matrices like plasma or urine, followed by separation on a liquid chromatography column. The eluent is then introduced into a mass spectrometer, where the parent compound and its metabolites are ionized and fragmented. By analyzing the mass-to-charge ratios (m/z) of the parent ions and their fragmentation patterns, the structures of the metabolites can be elucidated. nih.gov Studies on related piperazine derivatives, such as buspirone (B1668070) and its metabolite 1-(2-pyrimidinyl)-piperazine (1-PP), show that hydroxylation is a common metabolic pathway, often catalyzed by cytochrome P450 enzymes like CYP2D6. nih.gov

Table 1: Predicted Metabolites of this compound This interactive table outlines the potential metabolic products based on known biotransformation pathways of similar piperazine and pyrrolidine (B122466) structures.

| Metabolite Name | Metabolic Pathway | Expected Change in Mass |

| Hydroxypyrrolidine derivative | Hydroxylation of the pyrrolidine ring | +16 Da |

| Hydroxypiperazine derivative | Hydroxylation of the piperazine ring | +16 Da |

| N-Oxide derivative | N-oxidation of a tertiary amine | +16 Da |

| 1-(2-Pyrrolidin-1-yl)ethyl-N-dealkylated piperazine | N-dealkylation of the piperazine ring | - |

| Piperazine | Cleavage of the ethyl linker | - |

| Pyrrolidine-acetic acid | Ring opening and oxidation | - |

Gas chromatography-mass spectrometry (GC-MS) is a primary method for analyzing the volatile and semi-volatile products resulting from the thermal or chemical degradation of piperazine-based compounds. researchgate.net This is particularly relevant in industrial applications where piperazine solutions are subjected to high temperatures, such as in CO2 capture systems. acs.orgutexas.edu

The analysis involves subjecting an aqueous solution of this compound to thermal stress, followed by extraction of the degradation products. These products are then vaporized and separated on a GC column. The separated compounds are identified by their mass spectra. nih.gov Studies on piperazine degradation show the formation of products through mechanisms like nucleophilic substitution, leading to compounds such as N-formylpiperazine and N-(2-aminoethyl)piperazine. researchgate.netacs.org

Table 2: Potential Thermal Degradation Products of this compound This interactive table lists likely degradation products formed under thermal stress, based on research on similar amine compounds. utexas.edu

| Degradation Product | Formation Pathway |

| N-Formylpiperazine | Reaction with a carbon source (e.g., CO2) |

| N-(2-Aminoethyl)piperazine | Ring-opening and rearrangement |

| Ethylenediamine (EDA) | Cleavage of the piperazine ring |

| Ammonia | General decomposition |

| 1,4-Dimethylpiperazine | Reaction with methylating agents (if present) |

Ion chromatography (IC) is a specialized technique used for the quantification of ionic species, including small amines and ammonium, which are common degradation products of amine-based compounds. acs.org In the context of this compound, IC can be used to monitor the formation of these small ionic species in solutions that have undergone thermal or oxidative stress. The separation is achieved on an ion-exchange column, and detection is typically performed using a conductivity detector. For enhanced specificity and sensitivity, IC can be coupled with mass spectrometry (IC-MS). acs.org This allows for the accurate quantification of low-molecular-weight amines that might be difficult to resolve using other chromatographic methods.

Spectroscopic Characterization Techniques

Spectroscopic techniques are fundamental for the structural elucidation and functional group identification of this compound. NMR provides a detailed map of the carbon-hydrogen framework, while IR spectroscopy identifies the types of chemical bonds present.

Nuclear Magnetic Resonance (NMR) spectroscopy is the most definitive method for elucidating the molecular structure of this compound. Both ¹H NMR and ¹³C NMR provide detailed information about the chemical environment of each hydrogen and carbon atom, respectively.

¹H NMR: The proton NMR spectrum would show distinct signals for the protons on the pyrrolidine ring, the piperazine ring, and the ethyl bridge connecting them. The protons on the carbons adjacent to the nitrogen atoms would appear downfield due to the deshielding effect of the nitrogen. Splitting patterns (e.g., triplets, multiplets) would arise from spin-spin coupling between adjacent protons, allowing for the confirmation of the connectivity of the ethyl group and the ring structures. chemicalbook.comchemicalbook.com

¹³C NMR: The carbon NMR spectrum would display unique signals for each chemically distinct carbon atom. The carbons bonded to nitrogen atoms (C-N) would resonate at a lower field (higher ppm) compared to the other aliphatic carbons. The number of signals would confirm the symmetry of the molecule. niscpr.res.inresearchgate.net

Table 3: Predicted ¹H and ¹³C NMR Chemical Shifts (δ) for this compound This interactive table presents the anticipated chemical shifts in ppm relative to TMS, based on data from analogous structures. researchgate.netresearchgate.net

| Atom Position | Predicted ¹H NMR Shift (ppm) | Predicted ¹³C NMR Shift (ppm) |

| Pyrrolidine C-H (adjacent to N) | ~2.5 - 2.7 | ~54 - 56 |

| Pyrrolidine C-H (other) | ~1.7 - 1.9 | ~23 - 25 |

| Piperazine C-H (adjacent to N) | ~2.4 - 2.6 | ~53 - 55 |

| Piperazine C-H (adjacent to NH) | ~2.8 - 3.0 | ~45 - 47 |

| Ethyl C-H (adjacent to Pyrrolidine-N) | ~2.6 - 2.8 | ~57 - 59 |

| Ethyl C-H (adjacent to Piperazine-N) | ~2.5 - 2.7 | ~53 - 55 |

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation at specific frequencies corresponding to the vibrations of chemical bonds. For this compound, the IR spectrum would be characterized by the vibrations of its constituent bonds.

Key expected absorptions include C-H stretching from the alkane-like parts of the rings and the ethyl chain, C-N stretching from the tertiary amine groups, and N-H stretching from the secondary amine in the piperazine ring. The absence of certain peaks, such as a strong, broad O-H band or a sharp C=O band, confirms the purity of the compound and the absence of oxidized functional groups. niscpr.res.inlibretexts.orgpressbooks.pub

Table 4: Characteristic Infrared (IR) Absorption Bands for this compound This interactive table summarizes the main functional groups and their expected absorption ranges in the IR spectrum. pressbooks.pubresearchgate.net

| Functional Group | Bond Vibration | Expected Wavenumber (cm⁻¹) | Intensity |

| Secondary Amine | N-H Stretch | 3300 - 3500 | Medium |

| Alkane | C-H Stretch | 2850 - 2960 | Strong |

| Tertiary Amine | C-N Stretch | 1020 - 1250 | Medium-Weak |

| Alkane | C-H Bend (Scissoring) | 1450 - 1470 | Medium |

High-Resolution Mass Spectrometry for Accurate Mass Determination

High-resolution mass spectrometry (HRMS) is a cornerstone technique for the unequivocal identification of chemical compounds. By providing a highly accurate measurement of the mass-to-charge ratio (m/z) of an ion, often to within a few parts per million (ppm), HRMS allows for the determination of the elemental composition of the molecule. This level of precision is critical for distinguishing between compounds that may have the same nominal mass but different chemical formulas.

For this compound, with a molecular formula of C10H21N3, the theoretical exact mass of the protonated molecule [M+H]+ can be calculated. This theoretical value serves as a benchmark against which the experimentally determined mass is compared. Techniques such as Fourier transform-ion cyclotron resonance (FT-ICR) mass spectrometry or Orbitrap-based mass spectrometry are commonly employed to achieve the high resolution and mass accuracy required for this purpose. nih.gov

The expected fragmentation of this compound would likely involve the following key steps:

Cleavage of the ethyl bridge connecting the pyrrolidine and piperazine rings.

Fragmentation of the piperazine ring, often leading to a characteristic ion at m/z 56 or 70. xml-journal.net

Fragmentation of the pyrrolidine ring.

A detailed analysis of these fragment ions allows for the confident structural elucidation of the molecule.

Table 1: Theoretical High-Resolution Mass Spectrometry Data for this compound

| Parameter | Value |

| Molecular Formula | C10H21N3 |

| Molecular Weight | 183.299 g/mol |

| Theoretical Exact Mass [M+H]+ | 184.18082 u |

| Predicted Major Fragment Ions (m/z) | Due to the absence of experimental data, specific fragment ions are not listed. However, characteristic fragments would arise from cleavage of the piperazine and pyrrolidine rings and the ethyl linker. |

Advanced Analytical Methodologies for Purity and Impurity Profiling

Ensuring the purity of this compound is critical for its intended applications. A variety of advanced analytical methodologies are employed to separate, detect, and quantify the main component as well as any potential impurities. These impurities can originate from the synthetic process (e.g., starting materials, by-products, intermediates) or from degradation of the final product. nih.gov

Liquid chromatography (LC) and gas chromatography (GC) are the primary separation techniques used for purity and impurity profiling. mdpi.comnih.gov High-performance liquid chromatography (HPLC), particularly when coupled with a diode-array detector (DAD) or a mass spectrometer (MS), is a powerful tool for this purpose. nih.gov An HPLC-UV/DAD method can provide quantitative information on the purity of the compound, while HPLC-MS and HPLC-MS/MS methods offer the high sensitivity and selectivity needed to identify and quantify trace-level impurities. mdpi.com

The choice of chromatographic conditions, such as the stationary phase, mobile phase composition, and gradient elution, is optimized to achieve the best possible separation of the main compound from its potential impurities. For piperazine derivatives, reversed-phase chromatography is commonly used. mdpi.com

Potential impurities in this compound could include:

Unreacted starting materials: Such as piperazine, 1-(2-aminoethyl)piperazine, or derivatives of pyrrolidine, depending on the synthetic route. chemicalbook.comgoogle.comgoogle.comorganic-chemistry.org

By-products: Formed through side reactions during the synthesis, for example, N,N'-disubstituted piperazines. researchgate.net

Degradation products: Resulting from exposure to light, heat, or reactive chemicals.

Residual solvents: Used during the synthesis and purification process.

Gas chromatography-mass spectrometry (GC-MS) is another valuable technique, especially for volatile and thermally stable impurities. whitman.edu The electron ionization (EI) mass spectra obtained from GC-MS can provide characteristic fragmentation patterns that aid in the identification of unknown impurities. whitman.edu

A comprehensive impurity profiling strategy would involve the use of multiple analytical techniques to ensure that all potential impurities are detected and controlled within acceptable limits.

Table 2: Potential Impurities in this compound and Analytical Methods for their Detection

| Potential Impurity | Chemical Name | Potential Origin | Recommended Analytical Method(s) |

| Starting Material | Piperazine | Incomplete reaction | HPLC-UV, LC-MS, GC-MS |

| Starting Material | 1-(2-Aminoethyl)piperazine | Incomplete reaction | HPLC-UV, LC-MS |

| By-product | 1,4-bis(2-Pyrrolidin-1-ylethyl)piperazine | Over-alkylation | HPLC-UV, LC-MS |

| By-product | N,N'-Disubstituted piperazines | Side reactions | GC-MS, LC-MS |

| Solvent Residue | e.g., Methanol, Ethanol, Acetonitrile (B52724) | Purification process | Headspace GC-MS |

Environmental Fate and Risk Assessment of 1 2 Pyrrolidin 1 Ylethyl Piperazine

Methodologies for Environmental Risk Assessment (ERA) of Pharmaceutical Substances

The environmental risk assessment (ERA) for pharmaceuticals is a structured process mandated by regulatory agencies such as the European Medicines Agency (EMA) and the U.S. Food and Drug Administration (FDA). The primary goal is to evaluate the potential adverse effects of a drug's release into the environment on non-target organisms. The ERA process is typically tiered, starting with an initial assessment of exposure and progressing to more detailed studies if a potential risk is identified.

A standard ERA for a pharmaceutical substance involves several key stages:

Phase I: Exposure Assessment: This initial phase estimates the Predicted Environmental Concentration (PEC) of the substance in various environmental compartments, such as surface water (PECsw) and soil (PECsoil). The calculation is based on factors like the amount of the drug produced and used, its excretion rate from patients, and the efficiency of wastewater treatment plants in removing the compound. If the PEC is below a certain trigger value (e.g., 0.01 µg/L for PECsw according to EMA guidelines), the ERA may conclude at this stage, assuming no other environmental concerns are present.

Phase II: Effect Assessment: If the trigger value in Phase I is exceeded, a more detailed Phase II assessment is required. This phase involves a series of ecotoxicological studies to determine the Predicted No-Effect Concentration (PNEC), which is the concentration below which adverse effects on the ecosystem are unlikely to occur. These studies typically assess the substance's effects on organisms from different trophic levels, including algae (representing primary producers), daphnids (representing primary consumers), and fish (representing secondary consumers).

Risk Characterization: The final step involves calculating a risk quotient (RQ) by dividing the PEC by the PNEC (RQ = PEC/PNEC). An RQ value greater than 1 indicates a potential risk to the environment, which may necessitate further investigation or the implementation of risk mitigation measures.

The following interactive table outlines the typical studies conducted in a Phase II ERA, according to OECD guidelines, which are internationally accepted standards for chemical safety testing.

| Endpoint | Organism | OECD Test Guideline | Description |

| Acute Toxicity | Fish | 203 | Determines the concentration that is lethal to 50% of the fish population over a short period (usually 96 hours). |

| Chronic Toxicity | Daphnia magna | 211 | Assesses the effect on reproduction of this small crustacean over a 21-day period. |

| Growth Inhibition | Algae | 201 | Measures the effect on the growth of green algae over a 72-hour period. |

| Biodegradation | Microorganisms | 301 series | Evaluates the readiness of a substance to be broken down by microorganisms. |

| Adsorption/Desorption | Soil | 106 | Determines the tendency of a substance to bind to soil particles, which affects its mobility in the environment. |

Biodegradability Studies of Related Amine Compounds

The biodegradability of 1-(2-Pyrrolidin-1-ylethyl)piperazine is a crucial factor in determining its environmental persistence. While specific data for this compound are not available, insights can be drawn from studies on its structural components, piperazine (B1678402) and pyrrolidine (B122466), as well as other related amine compounds.

Piperazine has been shown to be relatively resistant to biodegradation in some studies, while pyrrolidine is more readily biodegradable. A study on the biodegradation of various linear and cyclic amines found piperazine to be the least degradable among the tested compounds, which included readily biodegradable substances like piperidine (B6355638) and pyrrolidine. However, the same study noted that piperazine-degrading microorganisms are widespread in water and activated sludge.

The biodegradability of amine compounds can be influenced by several factors, including the complexity of the molecule, the presence of other functional groups, and the environmental conditions. The following table summarizes the biodegradability of some relevant amine compounds.

| Compound | Biodegradability | Notes |

| Piperazine | Low to moderate | Can be degraded by specific microorganisms, but the process is generally slow. |

| Pyrrolidine | Readily biodegradable | More susceptible to microbial degradation compared to piperazine. |

| Piperidine | Readily biodegradable | Similar to pyrrolidine in its susceptibility to biodegradation. |

| Morpholine (B109124) | Low | Another cyclic amine that shows some resistance to biodegradation. |

Assessment of Persistence in Environmental Media

The persistence of a chemical in the environment is a key factor in its risk assessment. A persistent substance has a longer residence time in the environment, which increases the potential for exposure and adverse effects. The persistence of this compound in different environmental compartments (water, soil, and air) can be inferred from its expected biodegradability and transformation pathways.